molecular formula C27H28N4O3S B11477033 N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide

N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide

Cat. No.: B11477033
M. Wt: 488.6 g/mol
InChI Key: GTRYXZDJZOWIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. One common approach is to start with the synthesis of the thieno[2,3-b]pyridine core through a cyclization reaction involving appropriate precursors. The butylamino and phenylmethyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects through binding to these targets, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which can impart specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group.

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[2-[butylamino(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C27H28N4O3S/c1-4-5-15-28-23(19-9-7-6-8-10-19)25-24(22-17(2)16-18(3)29-27(22)35-25)30-26(32)20-11-13-21(14-12-20)31(33)34/h6-14,16,23,28H,4-5,15H2,1-3H3,(H,30,32)

InChI Key

GTRYXZDJZOWIHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CC=CC=C1)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.